molecular formula C31H41N5O9 B158912 MeOSuc-Ala-Ala-Pro-Val-AMC

MeOSuc-Ala-Ala-Pro-Val-AMC

Cat. No.: B158912
M. Wt: 627.7 g/mol
InChI Key: CMEUDEVBFFPSEI-NFHWZJRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is widely used in biochemical research due to its ability to generate a fluorescent signal upon enzymatic cleavage, making it a valuable tool for studying elastase activity.

Mechanism of Action

Target of Action

MeOSuc-Ala-Ala-Pro-Val-AMC, also known as MeOSuc-AAPV-AMC, is a tetrapeptide that serves as a fluorescent substrate for human leukocyte and porcine pancreatic elastase . Elastases are a group of enzymes that break down elastin, a key component of the extracellular matrix in tissues. They play a crucial role in various biological processes, including tissue remodeling and immune response .

Mode of Action

The compound interacts with its target enzymes through a process called hydrolysis . The methoxy succinyl (MeO-Suc) peptide AAPV in the compound is avidly hydrolyzed by these elastases .

Biochemical Pathways

The hydrolysis of the MeOSuc-AAPV-AMC by elastases leads to the generation of a peptide of low fluorescence . This biochemical reaction is part of the broader proteolytic pathway, where enzymes break down proteins into smaller peptides or amino acids. The downstream effects of this pathway can influence various biological processes, including inflammation and tissue remodeling.

Pharmacokinetics

It is soluble in DMF (20 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), and DMSO (16 mg/ml) . These properties can impact the compound’s bioavailability and its overall effectiveness as a substrate for elastases.

Result of Action

The hydrolysis of MeOSuc-AAPV-AMC by elastases results in a linear increase in fluorescence . This change can be detected and quantified, making this compound a useful tool for studying the activity of elastases. It can detect as little as 11 pM human leukocyte elastase and 18 pM porcine pancreatic elastase .

Biochemical Analysis

Biochemical Properties

MeOSuc-Ala-Ala-Pro-Val-AMC interacts with human leukocyte and porcine pancreatic elastase . The methoxy succinyl (MeO-Suc) peptide AAPV in this compound is avidly hydrolyzed by these elastases but not by cathepsin G . The addition of 7-amino-4-methylcoumarin (AMC) generates a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase . This peptidyl-AMC substrate detects as little as 11 pM human leukocyte elastase and 18 pM porcine pancreatic elastase .

Cellular Effects

The hydrolysis of this compound by elastases can influence cell function . The product of this reaction is a peptide of low fluorescence that can be detected and quantified, providing a measure of elastase activity within the cell

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with elastases . The MeO-Suc peptide AAPV in this compound is hydrolyzed by these enzymes, releasing AMC . This reaction can be used to measure the activity of elastases, providing insight into their role in various biological processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the stability of the compound and the duration of the experiment . The compound is stable for at least 4 years when stored at -20°C

Metabolic Pathways

Given that this compound is a substrate for elastases, it is likely involved in pathways related to these enzymes .

Transport and Distribution

Given that this compound is a substrate for elastases, it is likely transported to locations where these enzymes are present .

Subcellular Localization

Given that this compound is a substrate for elastases, it is likely localized to areas where these enzymes are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MeOSuc-Ala-Ala-Pro-Val-AMC involves the coupling of the methoxy succinyl (MeO-Suc) peptide AAPV with 7-amino-4-methylcoumarin (AMC). The reaction typically proceeds under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Comparison with Similar Compounds

Uniqueness: MeOSuc-Ala-Ala-Pro-Val-AMC is unique due to its high specificity for elastase enzymes and its ability to generate a strong fluorescent signal upon hydrolysis. This makes it a highly sensitive and reliable substrate for studying elastase activity in various biological and medical research applications .

Properties

IUPAC Name

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N5O9/c1-16(2)27(30(42)34-20-9-10-21-17(3)14-26(39)45-23(21)15-20)35-29(41)22-8-7-13-36(22)31(43)19(5)33-28(40)18(4)32-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H,32,37)(H,33,40)(H,34,42)(H,35,41)/t18-,19-,22-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEUDEVBFFPSEI-NFHWZJRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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